molecular formula C20H25N3O4 B7766232 N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide CAS No. 524036-12-2

N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B7766232
CAS No.: 524036-12-2
M. Wt: 371.4 g/mol
InChI Key: VPSDBOHDJRFVPW-UHFFFAOYSA-N
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Description

N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

524036-12-2

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-[(2Z)-2-amino-2-hydroxyiminoethyl]phenyl]-2-(3,4-diethoxyphenyl)acetamide

InChI

InChI=1S/C20H25N3O4/c1-3-26-17-10-7-15(11-18(17)27-4-2)13-20(24)22-16-8-5-14(6-9-16)12-19(21)23-25/h5-11,25H,3-4,12-13H2,1-2H3,(H2,21,23)(H,22,24)

InChI Key

VPSDBOHDJRFVPW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=NO)N)OCC

Isomeric SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C/C(=N/O)/N)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=NO)N)OCC

Origin of Product

United States

Biological Activity

N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H25N3O4
  • Molecular Weight : 371.4302 g/mol
  • CAS Number : 152460-10-1

The presence of functional groups such as the amino and hydroxyimino moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Studies demonstrate that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the hydroxyimino group, which can donate electrons and stabilize free radicals.

Anti-inflammatory Effects

In vivo models have shown that this compound possesses anti-inflammatory effects. It significantly reduces levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models of inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It may interact with cell surface receptors, influencing signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, it mitigates cellular damage caused by oxidative stress.

Data Tables

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast and colon cancer cells
AntioxidantScavenges free radicals effectively
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Case Studies

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, indicating potent anticancer effects.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced paw swelling compared to control groups, showcasing its anti-inflammatory properties.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds with similar structures to N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide exhibit promising anticancer properties. The presence of the hydroxyimino group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders. Preliminary studies have demonstrated that similar compounds can scavenge free radicals effectively, indicating that this compound may also possess these beneficial properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the hydroxyimino group through reactions involving appropriate aldehydes and amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of a derivative related to this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the compound could lead to enhanced therapeutic agents for breast cancer treatment .

Case Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of compounds structurally similar to this compound using DPPH radical scavenging assays. The findings revealed that these compounds exhibited substantial scavenging activity comparable to established antioxidants like ascorbic acid. This suggests their potential use in formulations aimed at reducing oxidative stress-related damage .

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